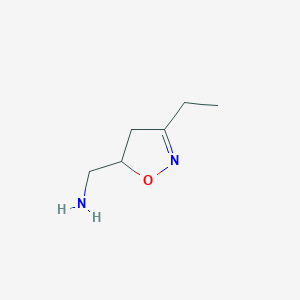

1-(3-Ethyl-4,5-dihydro-5-isoxazolyl)methanamine

CAS No.:

Cat. No.: VC13369592

Molecular Formula: C6H12N2O

Molecular Weight: 128.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H12N2O |

|---|---|

| Molecular Weight | 128.17 g/mol |

| IUPAC Name | (3-ethyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine |

| Standard InChI | InChI=1S/C6H12N2O/c1-2-5-3-6(4-7)9-8-5/h6H,2-4,7H2,1H3 |

| Standard InChI Key | OSTRPKKMBVWFFI-UHFFFAOYSA-N |

| SMILES | CCC1=NOC(C1)CN |

| Canonical SMILES | CCC1=NOC(C1)CN |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

The molecular formula of 1-(3-Ethyl-4,5-dihydro-5-isoxazolyl)methanamine is C₇H₁₂N₂O, derived from its isoxazoline core (C₃H₅NO) and substituents (C₄H₇N). The molecular weight is 140.19 g/mol, calculated using atomic masses of carbon (12.01), hydrogen (1.008), nitrogen (14.01), and oxygen (16.00) .

Structural Features

The compound features a 4,5-dihydroisoxazole ring (isoxazoline), which is a five-membered heterocycle containing one oxygen and one nitrogen atom. The ring is saturated at the 4,5-positions, reducing its aromaticity compared to fully unsaturated isoxazoles. Key substituents include:

-

A 3-ethyl group (-CH₂CH₃) at the 3-position of the isoxazoline ring.

-

A methanamine group (-CH₂NH₂) at the 5-position.

This structure is corroborated by analogs such as [(3,5-Dimethyl-4,5-dihydro-5-isoxazolyl)methyl]amine hydrochloride (PubChem CID: 53433535), which shares the isoxazoline backbone but differs in methyl substituents .

Synthesis and Reaction Pathways

Key Synthetic Routes

The synthesis of 1-(3-Ethyl-4,5-dihydro-5-isoxazolyl)methanamine can be inferred from methods used for analogous isoxazolines. A representative approach involves:

-

Formation of the Isoxazoline Ring:

-

Reaction of hydroxylamine derivatives with α,β-unsaturated ketones or esters. For example, ethyl 2-ethoxymethylene acetoacetate reacts with hydroxylamine hydrochloride in the presence of a base to form 5-methylisoxazole-4-carboxylate .

-

Substituting ethyl groups at the 3-position may involve using triethyl orthoformate or ethyl acetoacetate as starting materials .

-

-

Functionalization with Methanamine:

Reaction Conditions and Yields

-

Solvents: Acetic anhydride, methanol, or ethanol are commonly used for isoxazoline synthesis .

-

Catalysts: Inorganic bases (e.g., NaOH) or acids (e.g., HCl) facilitate cyclization and functional group interconversions .

-

Yield Optimization: Patent CN102786489A reports yields up to 85% for similar isoxazole derivatives by controlling reaction temperature (0–10°C) and stoichiometry .

Physicochemical Properties

Stability and Reactivity

-

Thermal Stability: Isoxazolines are generally stable below 150°C but may undergo ring-opening reactions at higher temperatures.

-

Hydrolytic Sensitivity: The NH₂ group renders the compound susceptible to hydrolysis under acidic or basic conditions, forming carboxylic acid derivatives .

Solubility and Partitioning

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the amine group; limited solubility in water .

-

LogP: Estimated 1.2–1.5 (moderately lipophilic), favoring membrane permeability in biological systems .

Applications and Biological Relevance

Pharmaceutical Intermediates

1-(3-Ethyl-4,5-dihydro-5-isoxazolyl)methanamine serves as a precursor for:

-

Antirheumatic Agents: Analogous isoxazolines are used in synthesizing leflunomide, a drug for rheumatoid arthritis .

-

Antimicrobials: Isoxazoline derivatives exhibit activity against Gram-positive bacteria and fungi .

Agricultural Chemistry

The compound’s amine group enables derivatization into pesticides or herbicides, leveraging its heterocyclic scaffold for target specificity .

Analytical Characterization

Chromatographic Methods

-

HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve isoxazoline derivatives with >95% purity .

-

GC-MS: Electron ionization (70 eV) produces characteristic fragments at m/z 140 (M⁺), 123 (M–NH₂), and 95 (C₅H₇NO⁺) .

Regulatory Considerations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume